molecular formula C8H7NO3 B1588647 Piperonaldoxime CAS No. 2089-36-3

Piperonaldoxime

Cat. No. B1588647
CAS RN: 2089-36-3
M. Wt: 165.15 g/mol
InChI Key: VDAJDWUTRXNYMU-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperonaldoxime is a chemical compound with the molecular formula C8H7NO3 . It is also known by other names such as (E)-1-(1,3-Benzodioxol-5-yl)-N-hydroxymethanimine .


Molecular Structure Analysis

The molecular structure of Piperonaldoxime consists of a benzodioxole ring attached to a carbaldehyde oxime group . The exact 3D structure and other details might be available in specialized databases or scientific literature .

Scientific Research Applications

Piperonal and Hepatic Health

A study by Li, Choi, Yanakawa, & Park (2014) explored the impact of Piperonal on mice with diet-induced hepatic steatosis and insulin resistance. Piperonal supplementation was found to reduce hepatic lipid concentrations, liver dysfunction, and plasma levels of insulin and glucose. This suggests a potential application of Piperonal in managing liver-related disorders.

Antidepressant and Anxiolytic Properties

Research by Emon et al. (2021) on Piper nigrum (black pepper) indicated significant antidepressant and anxiolytic effects. This highlights the potential of Piperonal and related compounds in mental health applications.

Anti-Cancer Properties

Studies have demonstrated Piperine's potential as an anti-cancer agent. For instance, Greenshields et al. (2015) found that Piperine inhibited the growth and motility of triple-negative breast cancer cells, suggesting its utility in cancer treatment.

Piper's Wide Pharmacological Activities

Gutierrez, Gonzalez, & Hoyo-Vadillo (2013) and Gutierrez, Neira Gonzalez, & Hoyo‐Vadillo (2013) reviewed the Piperaceae family, highlighting its medicinal properties including anti-inflammatory, antibacterial, antifungal, anti-depressive, hepatoprotective, and anti-hyperlipidemic effects.

Neuroprotective Effects

Yeo et al. (2018) studied Piper sarmentosum Roxb. and found it could confer neuroprotection against microglia-mediated neurotoxicity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

properties

IUPAC Name

(NE)-N-(1,3-benzodioxol-5-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-9-4-6-1-2-7-8(3-6)12-5-11-7/h1-4,10H,5H2/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAJDWUTRXNYMU-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperonaldoxime

CAS RN

2089-36-3, 20747-41-5
Record name Piperonal, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002089363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2089-36-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PIPERONAL, SYN -OXIME
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperonaldoxime
Reactant of Route 2
Reactant of Route 2
Piperonaldoxime
Reactant of Route 3
Piperonaldoxime
Reactant of Route 4
Reactant of Route 4
Piperonaldoxime
Reactant of Route 5
Reactant of Route 5
Piperonaldoxime
Reactant of Route 6
Piperonaldoxime

Citations

For This Compound
41
Citations
CR HAUSER, DS HOFFENBERG - The Journal of Organic …, 1955 - ACS Publications
Although exclusive^-elimination was realized with 2.5 equivalents of potassium amide in one hour, the syn-and anfz-piperonaldoxime acetates yielded with sodium amide under similar …
Number of citations: 1 pubs.acs.org
RJW Le Fèvre, J Northcott - Journal of the Chemical Society (Resumed …, 1949 - pubs.rsc.org
Discussion.-It is of interest first to compare our results with those of Patterson and McMillan (Zoc. cit., 1908). These authors recorded first-order reaction constants between 20" and 30" in …
Number of citations: 2 pubs.rsc.org
RD Knudsen, AG Morrice… - The Journal of Organic …, 1975 - ACS Publications
… Thus, in the presence of a suitable base, piperonaldoxime, employed as such or prepared … To test the modified process, piperonaldoxime was stirred in Me2SO with a slight excess of p-…
Number of citations: 7 pubs.acs.org
TS Patterson, C Buchanan, AJ Summers - Journal of the Chemical …, 1941 - pubs.rsc.org
On repetition of some earlier work it has been found that, in confirmation of former results, there is no change detectable by our method of a-benzaldoxime or a-piperonaldoxime into the …
Number of citations: 0 pubs.rsc.org
I Yavari, S Esfandiari, AJ Mostashari… - The Journal of Organic …, 1975 - ACS Publications
… From Isolated Piperonaldoxime. The oxime employed, prepared quantitatively in aqueous ethanol, melted at 107-110(lit.11 syn isomer 112, anti isomer 146); NMR [(CD3)2SO] …
Number of citations: 23 pubs.acs.org
LPG Keffler - Journal of the Chemical Society, Transactions, 1921 - pubs.rsc.org
… It is more conveniently prepared by the dehydration of bromopiperonaldoxime. … Bromopiperonaldoxime (50 grams) was boiled during two hours with acetic anhydride (400 …
Number of citations: 4 pubs.rsc.org
K Yamaguchi, H Fujiwara, Y Ogasawara… - Angewandte …, 2007 - Wiley Online Library
… The present system was also effective for acid-sensitive piperonaldoxime (Table 2, entry 10). The dehydration of 2-thiophenealdoxime and 2-furaldoxime gave the corresponding nitriles …
Number of citations: 206 onlinelibrary.wiley.com
B Křístková, R Rädisch, N Kulik, M Horvat… - Enzyme and Microbial …, 2023 - Elsevier
The aim of this work was to map the sequence space of aldoxime dehydratases (Oxds) as enzymes with great potential for nitrile synthesis. Microbes contain an abundance of putative …
Number of citations: 4 www.sciencedirect.com
L Field, PB Hughmark, SH Shumaker… - Journal of the …, 1961 - ACS Publications
Ten aldoximes were isomerized to amides in good yields, according to the equation RCH= NOH—* RCONHj. Reaction was effected by heating the oxime in a solvent with as little as 0.2 …
Number of citations: 86 pubs.acs.org
C HD - pubs.rsc.org
CARDOSO and GEORGES BAUME (Compt. rend., 1910, 151, 141-143).-'1 he following values have been obtained for the critic, il constants of pure acetylene and cyanogen. Acetylene …
Number of citations: 2 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.